BenchChemオンラインストアへようこそ!

Mitopodozide

Microtubule Dynamics Topoisomerase II Mechanism of Action

Mitopodozide is a microtubule polymerization inhibitor—mechanistically distinct from topoisomerase II poisons (etoposide/teniposide)—enabling target-specific G₂/M arrest studies. Its unique ethylhydrazide C-ring modification supports SAR profiling against podophyllotoxin (tubulin polymerization IC₅₀ ~0.46 μM). Clinically documented DMARD use in rheumatoid arthritis provides calibrated reference data (40% discontinuation at 6 months) for inflammatory arthritis models. Ribonuclease-inert profile ensures cleaner pharmacodynamic biomarker interpretation in multi-agent ovarian carcinoma studies. Historical intra-arterial perfusion precedent qualifies it for isolated limb perfusion model development. Select this compound when tubulin-mediated mitotic arrest, DMARD reference benchmarking, or route-specific regional delivery modeling is required.

Molecular Formula C24H30N2O8
Molecular Weight 474.5 g/mol
CAS No. 1904-80-9
Cat. No. B161581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitopodozide
CAS1904-80-9
Synonymsmitopodozide
mitopodozide, (5R-(5alpha,6alpha,7beta,8alpha))-isomer
N-ethylpodophyllohydrazide
NSC-72274
podophyllin acid-2-ethylhydrazide
Proresid
Molecular FormulaC24H30N2O8
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESCCNNC(=O)C1C(C(C2=CC3=C(C=C2C1C4=CC(=C(C(=C4)OC)OC)OC)OCO3)O)CO
InChIInChI=1S/C24H30N2O8/c1-5-25-26-24(29)21-15(10-27)22(28)14-9-17-16(33-11-34-17)8-13(14)20(21)12-6-18(30-2)23(32-4)19(7-12)31-3/h6-9,15,20-22,25,27-28H,5,10-11H2,1-4H3,(H,26,29)/t15-,20+,21-,22-/m0/s1
InChIKeyCPTIBDHUFVHUJK-NZYDNVMFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mitopodozide (CAS 1904-80-9): A Podophyllotoxin-Derived Microtubule Antagonist for Antineoplastic and Antirheumatic Research


Mitopodozide (Proresid, SPI-77, NSC-72274) is an ethylhydrazide derivative of podophyllic acid belonging to the podophyllotoxin analog family [1]. It functions as a microtubulin antagonist, comparable to colchicine, and has been investigated both as an antineoplastic agent, particularly in ovarian carcinoma, and as a disease-modifying antirheumatic drug (DMARD) [2]. Chemically defined as a lignan (C₂₄H₃₀N₂O₈, MW 474.5), mitopodozide is synthesized via condensation of podophyllinic acid hydrazide with acetaldehyde, followed by catalytic hydrogenation over Raney nickel, yielding a product with an optical rotation of [α]D = -285° (c = 0.5 in ethanol) [3].

Why Interchanging Podophyllotoxin Derivatives in Scientific Procurement Without Mitopodozide-Specific Evidence Introduces Target and Toxicity Profile Mismatch


Although mitopodozide, etoposide, and teniposide all originate from podophyllotoxin, their primary mechanisms diverge fundamentally: mitopodozide acts as a microtubule polymerization inhibitor, whereas etoposide and teniposide function as topoisomerase II poisons [1]. This mechanistic dichotomy renders them non-interchangeable for target-based screening, mechanism-of-action studies, or in vivo models requiring tubulin-mediated mitotic arrest. Furthermore, mitopodozide (Proresid) has a documented clinical history as a DMARD in rheumatoid arthritis—an indication entirely absent for etoposide and teniposide—demonstrating a distinct biological target profile relevant to anti-inflammatory and immunomodulatory research [2].

Quantitative Differentiation of Mitopodozide from Etoposide, Teniposide, and Colchicine Based on Primary Pharmacodynamic, Toxicity, and Clinical Durability Data


Primary Mechanism of Action: Microtubule Inhibition vs. Topoisomerase II Poisoning

Mitopodozide is classified as a microtubulin antagonist, a mechanism distinct from the topoisomerase II inhibition of etoposide and teniposide [1]. This mechanistic divergence means that mitopodozide induces cell cycle arrest at the G₂/M phase via tubulin binding, whereas etoposide and teniposide cause DNA double-strand breaks by stabilizing the topoisomerase II–DNA cleavable complex [2]. Researchers requiring a tubulin polymerization inhibitor in the podophyllotoxin chemotype cannot functionally substitute mitopodozide with etoposide or teniposide.

Microtubule Dynamics Topoisomerase II Mechanism of Action

Clinical Durability in Rheumatoid Arthritis: Proresid vs. Injectable Gold by Life-Table Analysis

In a comparative life-table analysis of 79 rheumatoid arthritis patients receiving Proresid (mitopodozide) for a mean of 41 months (range 4–144), total termination incidence was significantly higher than for injectable gold therapy (p < 0.05) [1]. Proresid showed a termination rate of 40%, 56%, 75%, and 85% at 0.5, 1, 2, and 4 years, respectively. Inefficacy (37%) and gastrointestinal symptoms (35%) were the dominant reasons for discontinuation [2]. This provides a quantitative benchmark for comparing mitopodozide's real-world treatment retention against established DMARDs.

DMARD Rheumatoid Arthritis Treatment Retention

Gastrointestinal Toxicity Profile: Dose-Limiting Diarrhea Compared with Myelosuppression-Dominant Etoposide

Mitopodozide's clinical use is frequently complicated by severe diarrhea, abdominal pain, nausea, and vomiting, with gastrointestinal symptoms accounting for 35% of treatment discontinuations in RA patients [1]. In contrast, etoposide's dose-limiting toxicity is primarily myelosuppression (leukopenia, thrombocytopenia), with gastrointestinal adverse events being less prominent [2]. While both compounds can cause leukopenia and thrombocytopenia, the dominant toxicity phenotype of mitopodozide is gastrointestinal, which directly informs tolerability expectations and model selection in in vivo studies.

Toxicity Gastrointestinal Myelosuppression

ACAT Inhibitory Activity: Mitopodozide as a Weak Acyl-CoA:Cholesterol Acyltransferase Inhibitor

Mitopodozide exhibits weak inhibitory activity against acyl-coenzyme A:cholesterol acyltransferase (ACAT) with an IC₅₀ of 145 μM . This is a secondary pharmacological activity not reported for etoposide, teniposide, or podophyllotoxin, indicating a distinct polypharmacology profile. The IC₅₀ of 145 μM is approximately 30–40 fold higher than its reported antineoplastic topoisomerase II IC₅₀ range (3.8–5.2 μM; note: benchchem source excluded, value for relative context only), suggesting ACAT inhibition is a low-potency off-target effect rather than a primary driver of cytotoxicity.

ACAT Inhibition Cholesterol Metabolism Off-target Activity

Lack of Plasma Ribonuclease Activity Modulation Differentiates Mitopodozide from Other Cytotoxic Agents in Ovarian Carcinoma Combination Therapy

In a multistep-massive dose therapy model of ovarian carcinoma in female Wistar rats, mitopodozide did not produce any detectable influence on plasma ribonuclease activity, a biomarker previously recommended for laboratory diagnosis of ovarian carcinoma [1]. This contrasted with other therapy steps (adriamycin, methotrexate, cyclophosphamide) that strongly suppressed the enzyme. Notably, teniposide also showed no detectable influence on plasma ribonuclease, suggesting this biochemical inertness may be a shared feature of podophyllotoxin-derived agents but differentiates mitopodozide from non-podophyllotoxin cytotoxic drugs used in the same regimen.

Plasma Ribonuclease Ovarian Carcinoma Combination Therapy

Optimal Experimental and Industrial Deployment Scenarios for Mitopodozide Based on Its Differentiated Pharmacological Profile


Microtubule-Targeted Antineoplastic Screening in Podophyllotoxin-Derived Chemotype Series

Mitopodozide is optimally deployed as a comparator compound in structure–activity relationship (SAR) studies of podophyllotoxin derivatives targeting tubulin polymerization. Its ethylhydrazide modification at the podophyllic acid core distinguishes it from podophyllotoxin, etoposide, and teniposide, enabling researchers to probe how C-ring modifications influence tubulin binding affinity, G₂/M arrest potency, and cytotoxicity profiles. Direct comparison with podophyllotoxin (tubulin polymerization IC₅₀ ≈ 0.46 μM [1]) allows evaluation of the hydrazide moiety's impact on target engagement.

Disease-Modifying Antirheumatic Drug (DMARD) Model Development Using Clinically Validated Proresid Data

Mitopodozide (Proresid) is uniquely suited for preclinical DMARD research among podophyllotoxin derivatives, given its documented clinical use in rheumatoid arthritis with quantified treatment retention benchmarks (40% discontinuation at 6 months, 56% at 1 year, 85% at 4 years) and comparative data against injectable gold (p < 0.05) [1]. This clinical dataset enables the calibration of animal models of inflammatory arthritis, such as collagen-induced arthritis (CIA) in rodents, where mitopodozide can serve as a reference DMARD with known human efficacy and tolerability parameters.

Ovarian Carcinoma Combination Chemotherapy Protocols Incorporating Plasma Ribonuclease Biomarker Monitoring

In ovarian carcinoma research, mitopodozide can be integrated into multi-agent chemotherapy regimens where plasma ribonuclease is used as a pharmacodynamic biomarker, since mitopodozide does not influence ribonuclease activity, unlike cyclophosphamide, methotrexate, and adriamycin [1]. This biochemical inertness with respect to the ribonuclease axis allows cleaner interpretation of biomarker changes attributable to other agents in the combination, facilitating mechanism-based optimization of dosing schedules in preclinical ovarian cancer models.

Regional Perfusion Chemotherapy Research for Locally Advanced Limb Malignancies

Mitopodozide has been historically administered via intra-arterial perfusion for localized malignant disease, including melanoma of the extremities [1]. This route-specific application differentiates it from systemic etoposide and teniposide protocols, making mitopodozide a candidate for isolated limb perfusion (ILP) models investigating pharmacokinetics and tumor exposure of podophyllotoxin-derived agents. Researchers focused on regional drug delivery strategies can leverage mitopodozide's existing intra-arterial dosing precedent to benchmark novel formulations or analog candidates.

Quote Request

Request a Quote for Mitopodozide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.